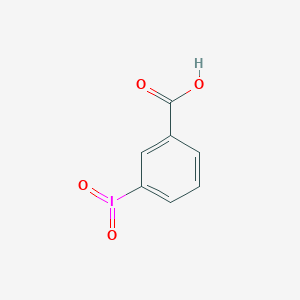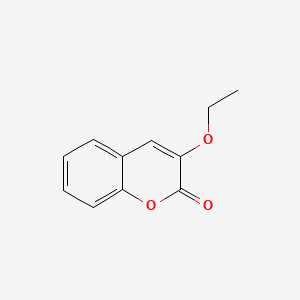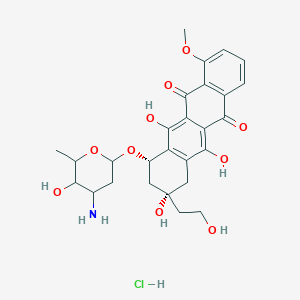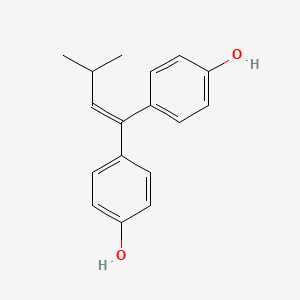
N-hydroxy-4-(4-phenylbutanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-(4-phenylbutanoylamino)benzamide is a chemical compound with a molecular formula of C18H20N2O3 This compound is known for its unique structure, which includes a benzamide core with a hydroxy group and a phenylbutanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(4-phenylbutanoylamino)benzamide typically involves the reaction of 4-aminobenzamide with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-(4-phenylbutanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylbutanoylamino substituent can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-hydroxy-4-(4-phenylbutanoylamino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-hydroxy-4-(4-phenylbutanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylbutanoylamino substituent can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide: Similar structure with a methyl group instead of a phenyl group.
4-hydroxy-N-phenylbenzamide: Lacks the phenylbutanoylamino substituent.
N-hydroxy-4-[(phenylacetyl)amino]benzamide: Contains a phenylacetyl group instead of a phenylbutanoylamino group.
Uniqueness
N-hydroxy-4-(4-phenylbutanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
656261-24-4 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-hydroxy-4-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C17H18N2O3/c20-16(8-4-7-13-5-2-1-3-6-13)18-15-11-9-14(10-12-15)17(21)19-22/h1-3,5-6,9-12,22H,4,7-8H2,(H,18,20)(H,19,21) |
InChI Key |
VZROKPBSFBHVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NO |
sequence |
XX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)




![3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid](/img/structure/B3063417.png)

